(3-methylbutyl)phenylphosphinic acid
Overview
Description
(3-methylbutyl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphinic acid moiety, which is further substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbutyl)phenylphosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group.
Another method involves the use of organophosphorus reagents such as phosphonous dichloride, which reacts with 3-methylbutyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the product, such as distillation or recrystallization. The choice of method depends on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-methylbutyl)phenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl group or the 3-methylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
(3-methylbutyl)phenylphosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methylbutyl)phenylphosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-methylbutyl)phenylphosphinic acid include:
Phenylphosphinic acid: Lacks the 3-methylbutyl group and has different chemical properties.
Phenylphosphonic acid: Contains an additional oxygen atom, leading to different reactivity and applications.
(3-methylbutyl)phosphonic acid: Similar structure but with different functional groups attached to the phosphorus atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methylbutyl(phenyl)phosphinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPNQRWOLIZKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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